
Sucrose octasulfate sodium salt
Cat. No.
B014747
CAS RN:
74135-10-7
Formula:
C12H14Na8O35S8
M. Wt:
1158.7 g/mol
InChI Key:
CPRSOZZDECJZKH-QRDGSJRXSA-F
IUPAC Name:
octasodium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate
Attention: For research use only. Not for human or veterinary use.
Description |
Sucrosofate sodium, also known as sodium cyclamate, is an artificial sweetener that has been used in food and beverage products since the 1950s. It is approximately 30 times sweeter than sugar, and is used in a variety of products, including soft drinks, desserts, and baked goods. It is a popular substitute for sugar, as it does not contribute to tooth decay and has a low caloric value. This paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for sucrosofate sodium. |
Synthesis Method |
Sucrosofate Sucrose octasulfate sodium salt is synthesized through a two-step process. The first step involves the reaction of cyclohexylamine with Sucrose octasulfate sodium salt bisulfite. This reaction produces cyclamate, which is then reacted with sucrose in the second step. This reaction produces Sucrose octasulfate sodium salt cyclamate, which is then filtered and crystallized to form the final product. |
Synthesis Method Details |
Design of the Synthesis Pathway Sucrose octasulfate sodium salt can be synthesized by sulfonation of sucrose followed by neutralization with sodium hydroxide. Starting Materials Sucrose, Sulfuric acid, Sodium hydroxide, Wate Reaction Sucrose is dissolved in water to form a solution., Sulfuric acid is added dropwise to the sucrose solution with constant stirring., The reaction mixture is heated to 80-90°C for several hours to complete the sulfonation reaction., The reaction mixture is then cooled and neutralized with sodium hydroxide solution., The resulting solution is filtered to remove any insoluble impurities., The filtrate is then concentrated under reduced pressure to obtain the crude product., The crude product is purified by recrystallization from water to obtain pure Sucrose octasulfate sodium salt. |
Scientific Research Applications |
Sucrosofate Sucrose octasulfate sodium salt has a wide range of scientific applications, including use in laboratory experiments. It is commonly used in studies examining the effects of sweeteners on taste and flavor perception. Additionally, it is used in studies examining the effects of artificial sweeteners on energy metabolism and diabetes. It is also used in studies examining the effects of artificial sweeteners on appetite and food intake. |
Mechanism of Action |
Sucrosofate Sucrose octasulfate sodium salt works by binding to the sweet taste receptors on the tongue. This binding triggers a signal that is sent to the brain, which causes the sensation of sweetness. The intensity of the sweetness is determined by the concentration of sucrosofate Sucrose octasulfate sodium salt present. |
Biochemical and Physiological Effects |
Sucrosofate Sucrose octasulfate sodium salt does not contribute to tooth decay, as it is not metabolized by bacteria in the mouth. Additionally, it has a low caloric value, making it an attractive option for those looking to reduce their caloric intake. It has also been shown to have a beneficial effect on blood sugar levels, as it does not cause a spike in blood sugar levels like sugar does. |
Advantages and Limitations for Lab Experiments |
The main advantage of using sucrosofate Sucrose octasulfate sodium salt in laboratory experiments is its sweetness. It is approximately 30 times sweeter than sugar, so it can be used in smaller quantities than sugar. Additionally, it is more stable than sugar and does not break down in the presence of heat or light. However, it is not suitable for use in baking, as it does not provide the necessary texture and structure that sugar does. |
Future Directions | There are a number of potential future directions for sucrosofate Sucrose octasulfate sodium salt. One potential direction is the development of new sweetener blends. Blends of sucrosofate Sucrose octasulfate sodium salt and other artificial sweeteners could be used to create products with a more natural sweetness. Additionally, research could be conducted to further explore the biochemical and physiological effects of sucrosofate Sucrose octasulfate sodium salt. Finally, research could also be conducted to explore potential applications for sucrosofate Sucrose octasulfate sodium salt in the medical field, such as for the treatment of diabetes. |
CAS RN | 74135-10-7 |
Product Name | Sucrose octasulfate sodium salt |
Molecular Formula | C12H14Na8O35S8 |
Molecular Weight | 1158.7 g/mol |
IUPAC Name | octasodium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI | InChI=1S/C12H22O35S8.8Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 |
InChI Key | CPRSOZZDECJZKH-QRDGSJRXSA-F |
Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES | C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES | C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Synonyms | 1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4,6-Tetrakis(hydrogen sulfate) Sodium Salt; Sodium Sucrose Octasulfate; |
Origin of Product | United States |
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